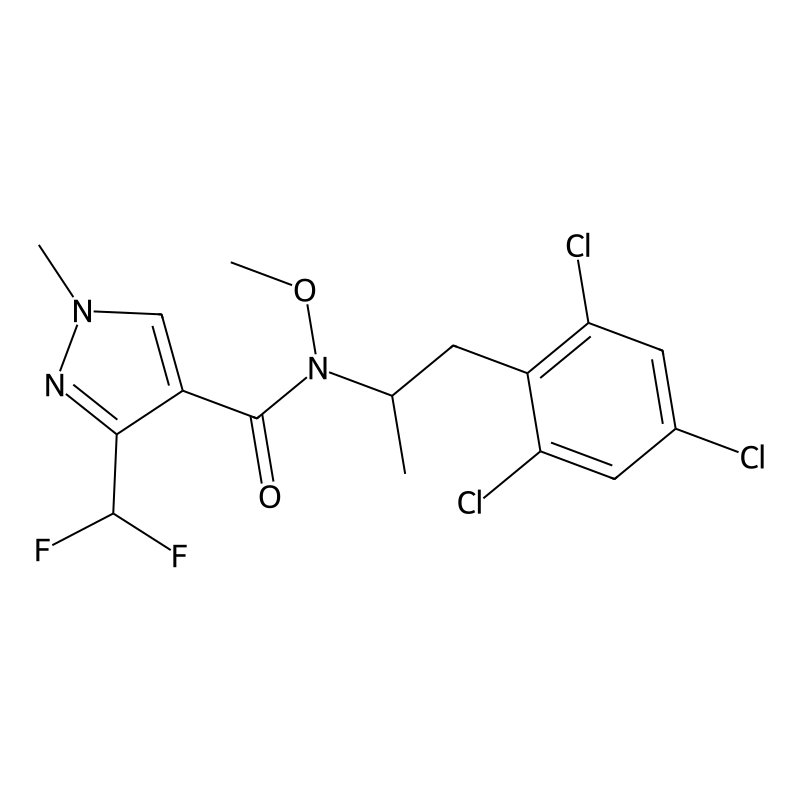Pydiflumetofen

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Mode of Action Studies
Understanding how pydiflumetofen works at the molecular level is crucial for optimizing its use and developing resistance management strategies. Research efforts are directed towards elucidating its specific target sites within fungal cells. Studies have shown that pydiflumetofen disrupts complex III (the cytochrome bc1 complex) in the fungal mitochondrial respiratory chain, ultimately inhibiting fungal growth and spore production [1].
Source
[1] Fungicidal activity of pydiflumetofen against oomycete and fungal plant pathogens (2013) PPDB - Pesticide Properties DataBase:
Pydiflumetofen is a broad-spectrum fungicide classified as an N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide. It was first introduced to the market by Syngenta in 2016 under the brand name Miravis. This compound acts primarily as an inhibitor of succinate dehydrogenase, a critical enzyme in the mitochondrial respiration chain, thereby disrupting cellular respiration in fungi and other organisms. The molecular formula of pydiflumetofen is C₁₆H₁₆Cl₃F₂N₃O₂, and it features a complex structure that includes a pyrazole acid and a substituted phenethylamine .
Pydiflumetofen acts by inhibiting succinate dehydrogenase (SDHI), a vital enzyme in the mitochondrial respiratory chain of fungi [, ]. SDHI plays a critical role in energy production within the fungus. By inhibiting this enzyme, Pydiflumetofen disrupts the fungus's ability to generate energy, ultimately leading to cell death [].
The synthesis of pydiflumetofen involves a series of reactions:
- A Henry reaction between 2,4,6-trichlorobenzaldehyde and nitroethane forms a nitrostyrene.
- This intermediate undergoes reduction to form a ketone.
- An imine is formed with methoxyamine, which is then reduced to yield the amine necessary for amide formation with the pyrazole-4-carboxylic acid .
As a fungicide, pydiflumetofen exhibits potent activity against various fungal pathogens including Alternaria, Botrytis cinerea (grey mold), Cercospora (leaf spot), and powdery mildews such as Uncinula necator. Its mechanism of action as a succinate dehydrogenase inhibitor means that it effectively disrupts the tricarboxylic acid cycle and electron transport chain in target fungi, leading to their death .
The synthesis of pydiflumetofen can be summarized as follows:
- Formation of Nitro Compound: A nitrostyrene is generated through the reaction of 2,4,6-trichlorobenzaldehyde with nitroethane.
- Reduction: The nitrostyrene is reduced to form a ketone.
- Imine Formation: The ketone reacts with methoxyamine to form an imine.
- Amine Formation: Reduction using sodium cyanoborohydride yields the required amine.
- Amide Formation: Finally, this amine reacts with the acid chloride of pyrazole-4-carboxylic acid to produce pydiflumetofen .
Pydiflumetofen is primarily used in agriculture as a fungicide to protect crops from various fungal diseases. It has been registered for use on crops such as cereals, corn, soybeans, vegetables, peanuts, cucurbits, potatoes, and fruits. The compound's broad-spectrum efficacy makes it valuable for managing diseases that affect these crops .
Research indicates that pydiflumetofen has low acute toxicity levels for humans and animals, with no significant genotoxic risks identified in various studies. It has been shown to be well absorbed at low doses but exhibits reduced bioavailability at higher doses due to extensive first-pass metabolism . Additionally, its environmental impact has been evaluated; while effective against target fungi, it shows persistence in field conditions and potential toxicity to aquatic organisms like zebrafish .
Similar Compounds: Comparison
Pydiflumetofen belongs to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). Here are some similar compounds along with their unique characteristics:
Pydiflumetofen's unique combination of chemical structure and broad-spectrum efficacy distinguishes it from these similar compounds.
XLogP3
GHS Hazard Statements
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms

Environmental Hazard








